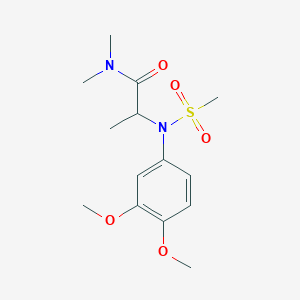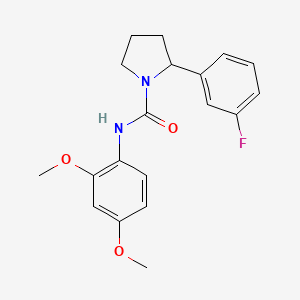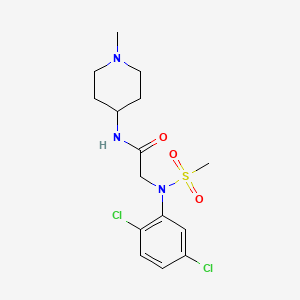![molecular formula C20H21N3O2 B4460164 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4460164.png)
6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one
Vue d'ensemble
Description
6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of coumarin derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one is not fully understood. However, it has been proposed that 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of cellular antioxidant defense systems.
Biochemical and Physiological Effects
6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one can inhibit the migration and invasion of cancer cells, reduce the production of reactive oxygen species (ROS), and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one can reduce inflammation and oxidative stress in animal models of diseases such as colitis and liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in vivo and in vitro. However, one of the limitations of using 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one is its limited stability in solution, which can affect its biological activity and reproducibility. Therefore, it is important to store and handle 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one properly to ensure accurate and reliable results.
Orientations Futures
There are several future directions for research on 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one in cancer cells and to evaluate its efficacy and safety in animal models and clinical trials. Another area of research is the development of novel 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one derivatives with improved pharmacological properties, such as increased stability and specificity for cellular targets. Additionally, studies are needed to investigate the potential of 6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Propriétés
IUPAC Name |
6-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-5-6-18-17(12-15)16(13-20(24)25-18)14-22-8-10-23(11-9-22)19-4-2-3-7-21-19/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUYISPEKBQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460092.png)

![7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460101.png)
![N-(3-methoxyphenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4460116.png)
![N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4460117.png)
![N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460124.png)

![1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B4460141.png)
![2-methyl-14-(3-pyridinyl)-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4460146.png)
![4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460158.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460162.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4460165.png)
![N-methyl-N-{2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4460170.png)
